Cas no 897618-90-5 (2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)

2-(4-Ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide is a structurally complex compound featuring a sulfonamide-linked piperazine moiety and an ethoxyphenyl acetamide group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a modulator of biological targets involving serotonin or dopamine receptors, given the presence of fluorophenylpiperazine and sulfonamide pharmacophores. The ethoxyphenyl group may enhance lipophilicity, influencing pharmacokinetic properties. Its sulfonyl ethyl linker provides stability and may facilitate selective binding. This compound is of interest for research applications in neuroscience and drug discovery, offering a scaffold for further derivatization to optimize receptor affinity or selectivity. Suitable for controlled laboratory use under appropriate safety protocols.
2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide structure
897618-90-5 structure
Product Name:2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide
CAS No:897618-90-5
MF:C22H28FN3O4S
MW:449.538827896118
CID:5776423
PubChem ID:18565429
Update Time:2025-05-26

2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
    • 2-(4-ethoxyphenyl)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
    • F2068-0347
    • AKOS025312725
    • 2-(4-ethoxyphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
    • 897618-90-5
    • Benzeneacetamide, 4-ethoxy-N-[2-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]ethyl]-
    • 2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide
    • Inchi: 1S/C22H28FN3O4S/c1-2-30-21-9-3-18(4-10-21)17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)20-7-5-19(23)6-8-20/h3-10H,2,11-17H2,1H3,(H,24,27)
    • InChI Key: PDJJDSXIGDTHMS-UHFFFAOYSA-N
    • SMILES: S(CCNC(CC1C=CC(=CC=1)OCC)=O)(N1CCN(C2C=CC(=CC=2)F)CC1)(=O)=O

Computed Properties

  • Exact Mass: 449.17845572g/mol
  • Monoisotopic Mass: 449.17845572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 87.3Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • pka: 15.12±0.46(Predicted)

2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide

2-(4-Ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide: A Comprehensive Overview

2-(4-Ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide, also known by its CAS number 897618-90-5, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule consists of a piperazine ring, a sulfonyl group, and an ethoxyphenyl moiety, which collectively contribute to its bioactivity.

The synthesis of this compound involves a multi-step process, including nucleophilic substitution and coupling reactions. The piperazine ring, a key structural element, is known for its ability to form hydrogen bonds, which enhances the compound's solubility and bioavailability. The sulfonyl group attached to the piperazine ring further increases the molecule's stability and selectivity towards specific biological targets.

Recent studies have highlighted the potential of this compound as a modulator of certain G-protein coupled receptors (GPCRs). Its ability to interact with these receptors makes it a candidate for treating conditions such as chronic pain, inflammation, and neurodegenerative diseases. Preclinical trials have demonstrated that the compound exhibits high potency and selectivity, with minimal off-target effects.

In addition to its receptor-modulating properties, this compound has shown promise in inhibiting enzymes involved in cellular signaling pathways. For instance, it has been found to inhibit the activity of certain kinases, which are implicated in cancer progression and metastasis. This dual functionality underscores the versatility of the compound in addressing multiple therapeutic targets.

The ethoxyphenyl group within the molecule plays a crucial role in enhancing its lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets. This feature is particularly advantageous in the development of drugs targeting central nervous system disorders, where membrane permeability is critical.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets with high accuracy. These computational models have been validated through experimental assays, providing a robust framework for further optimization of the compound's pharmacokinetic properties.

Furthermore, the fluorine atom present in the 4-fluorophenyl group contributes to the compound's electronic properties, enhancing its ability to engage in π-π interactions with aromatic regions of target proteins. This interaction is critical for achieving high binding affinity and selectivity.

The development of this compound represents a significant step forward in the design of multi-functional therapeutic agents. Its unique combination of structural features and pharmacological properties positions it as a strong candidate for addressing unmet medical needs across various therapeutic areas.

In conclusion, 2-(4-Ethoxyphenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide (CAS No: 897618-90-5) is a compelling molecule with vast potential in drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for its translation into clinical practice.

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